molecular formula C4H5F6N B1464631 (S)-1,1,1,4,4,4-hexafluoro-2-butylamine CAS No. 1349699-79-1

(S)-1,1,1,4,4,4-hexafluoro-2-butylamine

Cat. No. B1464631
M. Wt: 181.08 g/mol
InChI Key: GULOIVMIPNLDLQ-REOHCLBHSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .


Physical And Chemical Properties Analysis

Physical properties can include melting point, boiling point, density, and solubility. Chemical properties can include acidity/basicity, redox potential, and reactivity with other substances .

Scientific Research Applications

Material Synthesis and Molecular Structure

(S)-1,1,1,4,4,4-Hexafluoro-2-butylamine and related compounds have been a focal point in studies aimed at understanding and synthesizing new materials. For instance, the reaction of 2,4-difluoronitrobenzene with different amines, including butylamine, leads to the formation of complex crystalline structures, emphasizing the potential of these compounds in forming novel materials with unique structural motifs (Plater & Harrison, 2015).

Chemical Reactions and Properties

The compound's interactions and reactions with other substances provide insights into its chemical properties and potential applications. For example, a study on the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with various amines, including butylamine, reveals the formation of different products based on the solvent used, illustrating the compound's reactivity and versatility in chemical synthesis (Furin et al., 2000).

Environmental and Industrial Applications

(S)-1,1,1,4,4,4-Hexafluoro-2-butylamine and its derivatives show promise in environmental and industrial applications. For instance, Hexafluoro-2-butyne, a related compound, is highlighted as a potential eco-friendly alternative in various applications, such as plasma, refrigerants, and electrical insulation, due to its desirable properties and lower global warming potential (Hu et al., 2022).

Catalysis and Material Processing

The compound's role in catalysis and material processing is another area of interest. A study on the interface synthesis of MnO2 materials using n-, i-, and t-butylamine precursors demonstrates the influence of the compound's structure and morphology on the polarity and steric hindrance of the precursor, impacting its catalytic abilities and material properties (Wu et al., 2015).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made in its synthesis or use .

properties

IUPAC Name

(2S)-1,1,1,4,4,4-hexafluorobutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F6N/c5-3(6,7)1-2(11)4(8,9)10/h2H,1,11H2/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULOIVMIPNLDLQ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,1,1,4,4,4-hexafluoro-2-butylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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